(2R,6R)-2,6-diphenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2R,6R)-hydroxynorketamine” is a metabolite of ketamine . It has been studied for its potential antidepressant effects . It’s also known as “(2R,6R)-HNK” and has been used in clinical trials for Major Depressive Disorder .
Synthesis Analysis
The synthesis of “(2R,6R)-hydroxynorketamine” involves the preparation of “®-norketamine” via chiral resolution from racemic norketamine using "L-pyroglutamic acid" . The compound is then administered intravenously over a 40-minute period as a solution in a 25 mM sodium phosphate 0.9% w/v saline solution .
Molecular Structure Analysis
The molecular structure of “(2R,6R)-hydroxynorketamine” is complex and involves various molecules and complexes of high interest, including glutamate, AMPA receptors (AMPAR), mTOR, BDNF/TrkB, VGF, eEF2K, p70S6K, GSK-3, IGF2, Erk, and microRNAs .
Chemical Reactions Analysis
“(2R,6R)-hydroxynorketamine” has been shown to induce an increase in molecules involved in modulating neuroplasticity, and these changes are paired with rapid antidepressant effects . It also enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability .
Mechanism of Action
The mechanism of action of “(2R,6R)-hydroxynorketamine” is thought to involve the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated synaptic transmission . It also involves the stimulation of signaling pathways that result in rapid and sustained synaptic and behavioral actions .
Future Directions
Future research on “(2R,6R)-hydroxynorketamine” is likely to focus on further elucidating its mechanism of action and clinical application . There is also interest in the potential role of the brain-gut-microbiota axis and brain-spleen axis in stress-related psychiatric disorders and in the antidepressant-like action of "(2R,6R)-hydroxynorketamine" .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,6R)-2,6-diphenylpiperidine involves the reduction of a ketone intermediate using a chiral reducing agent.", "Starting Materials": [ "Benzophenone", "Ammonium acetate", "Benzaldehyde", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of benzophenone and benzaldehyde in the presence of ammonium acetate to form (2R,6R)-2,6-diphenylpiperidin-4-one", "Step 2: Reduction of (2R,6R)-2,6-diphenylpiperidin-4-one using sodium borohydride in methanol to form (2R,6R)-2,6-diphenylpiperidine", "Step 3: Purification of (2R,6R)-2,6-diphenylpiperidine using hydrochloric acid to obtain the final product" ] } | |
CAS RN |
205526-57-4 |
Product Name |
(2R,6R)-2,6-diphenylpiperidine |
Molecular Formula |
C17H19N |
Molecular Weight |
237.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.